Derivatization Enables MCF‑7 Anticancer Activity with a Selectivity Index of ~15
A derivative synthesized from 2-Bromoimidazo[2,1‑b][1,3]thiazole-5‑carbaldehyde, compound 3j, demonstrated potent and selective anticancer activity. On the MCF‑7 breast cancer cell line, it exhibited an IC50 of 9.76 µM with a selectivity index (SI) of 14.99 . While direct comparative data against derivatives from analogous building blocks (e.g., 3‑bromo or 6‑bromo regioisomers) is absent from the original study, the SI > 14 indicates a significant therapeutic window for this specific series. The cytotoxic activity was also observed against HT‑29 colorectal adenocarcinoma and A‑549 lung carcinoma cell lines , confirming the utility of this scaffold.
| Evidence Dimension | Cytotoxic activity (IC50) and Selectivity Index (SI) of a derived compound on MCF-7 cells |
|---|---|
| Target Compound Data | Derivative 3j IC50: 9.76 µM; SI: 14.99 on MCF-7 |
| Comparator Or Baseline | No direct head‑to‑head comparator compound provided in the source. A higher SI indicates greater selectivity for cancer cells over normal cells. |
| Quantified Difference | N/A (no comparator) |
| Conditions | MCF‑7 breast cancer cell line; XTT assay |
Why This Matters
This data demonstrates that 2-bromoimidazo[2,1‑b]thiazole-5‑carbaldehyde is not an inactive intermediate, but a critical building block for generating analogs with quantifiable target engagement and a promising therapeutic window, supporting its selection for SAR exploration.
